molecular formula C31H36N2O6 B613494 Fmoc-D-Lys(Dde)-OH CAS No. 333973-51-6

Fmoc-D-Lys(Dde)-OH

Cat. No. B613494
CAS RN: 333973-51-6
M. Wt: 532,64 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Fmoc-D-Lys(Dde)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized. The compound plays a crucial role in protecting the amino groups during the synthesis process .

Mode of Action

Fmoc-D-Lys(Dde)-OH acts as a protective agent for the amino groups in peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the alpha-amino group, while the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group protects the epsilon-amino group of the lysine residue . These protecting groups prevent unwanted side reactions during the synthesis process, ensuring the correct sequence of amino acids in the peptide.

Biochemical Pathways

The use of Fmoc-D-Lys(Dde)-OH is integral to the Fmoc/tBu solid-phase peptide synthesis method . This method involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The Fmoc group is removed (deprotected) in each cycle, allowing the next amino acid (also protected by an Fmoc group) to be added. The Dde group can be selectively removed under certain conditions without affecting the Fmoc group , allowing for side-chain modifications.

Result of Action

The use of Fmoc-D-Lys(Dde)-OH in peptide synthesis results in the precise assembly of amino acids into a peptide with the desired sequence . By protecting specific groups on the amino acids, it prevents side reactions and ensures the correct structure of the final product.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHSSQNORWQENF-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Lys(Dde)-OH

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